An In-depth Technical Guide to 1-Bromo-2,4,5-trichlorobenzene
An In-depth Technical Guide to 1-Bromo-2,4,5-trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2,4,5-trichlorobenzene (CAS No. 29682-44-8), a halogenated aromatic compound with applications in various industrial and research sectors, including pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines a standard synthesis protocol, and discusses its known applications and safety considerations. Particular attention is given to its potential neurotoxic effects, drawing parallels with related compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Chemical and Physical Properties
1-Bromo-2,4,5-trichlorobenzene is a substituted benzene ring with one bromine and three chlorine atoms. Its properties make it a versatile intermediate in organic synthesis.
General Properties
| Property | Value | Source(s) |
| CAS Number | 29682-44-8 | [1][2][3] |
| Molecular Formula | C₆H₂BrCl₃ | [3] |
| Molecular Weight | 260.34 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Purity | Typically 97% - 99% | [3] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 26-30 °C | [1] |
| Boiling Point | 235 °C | [1] |
| Solubility | Slightly soluble in water, more soluble in organic solvents. | [1] |
| Storage | Sealed in a dry place at room temperature. | [3] |
Synthesis
The primary route for the synthesis of 1-Bromo-2,4,5-trichlorobenzene is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper-catalyzed halogen substitution.[1]
Experimental Protocol: Sandmeyer Reaction
This protocol describes a representative synthesis of 1-Bromo-2,4,5-trichlorobenzene starting from 2,4,5-trichloroaniline.
Materials:
-
2,4,5-trichloroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or calcium chloride)
-
Sodium hydroxide solution (5%)
-
Concentrated sulfuric acid
Procedure:
-
Diazotization:
-
Dissolve 2,4,5-trichloroaniline in hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath.[1]
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C. The completion of diazotization can be checked with starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and heat it to boiling.
-
Slowly add the cold diazonium salt solution to the hot CuBr solution. Nitrogen gas will evolve.
-
Once the addition is complete, heat the mixture (e.g., using steam distillation) to ensure the reaction goes to completion and to distill the product.
-
-
Work-up and Purification:
-
Separate the organic layer from the distillate.
-
Wash the organic layer successively with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation or chromatography.
-
Challenges: A significant challenge in this synthesis is controlling competitive halogenation, which can lead to the formation of unwanted isomers and polyhalogenated byproducts.[1]
Caption: Workflow for the synthesis of 1-Bromo-2,4,5-trichlorobenzene via the Sandmeyer reaction.
Applications in Research and Drug Development
1-Bromo-2,4,5-trichlorobenzene is a valuable building block in organic synthesis due to its reactive bromine atom, which can be readily displaced in substitution reactions, such as those involving organometallic reagents.[1]
-
Pharmaceuticals: It serves as a precursor for more complex molecules in the development of new pharmaceutical compounds.[1]
-
Agrochemicals: Its derivatives are investigated for potential use in pesticides and other agrochemicals.[1]
-
Dyes and Pigments: The reactive halogen substituents make it useful in the synthesis of certain dyes.[1]
-
Analytical Chemistry: Due to its distinct structure, it can be used as a reference material for the identification of similar halogenated aromatic compounds in environmental or biological samples.[1]
-
Material Science: This compound and its derivatives are used in the development of advanced polymers.
Safety and Toxicology
The safety profile of 1-Bromo-2,4,5-trichlorobenzene is not extensively documented, and some conflicting information exists.
GHS Hazard Statements
| Hazard Statement | Classification | Source(s) |
| H413: May cause long lasting harmful effects to aquatic life. | Hazardous to the aquatic environment, long-term (Chronic) - Category 4 | [4] |
Note: Safety data sheets for isomeric compounds, such as 1-Bromo-2,3,5-trichlorobenzene and 1-Bromo-2,4,6-trichlorobenzene, indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[5][6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are essential when handling this compound.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Potential Neurotoxicity
While specific studies on the neurotoxic mechanisms of 1-Bromo-2,4,5-trichlorobenzene are limited, it belongs to a class of halogenated aromatic hydrocarbons known to exhibit neurotoxic properties. The neurotoxicity of related compounds, such as para-dichlorobenzene (PDCB), is thought to stem from their lipophilic nature, allowing them to accumulate in the central nervous system (CNS).[7]
General mechanisms of neurotoxicity for related compounds often involve:
-
Inhibition of Mitochondrial Respiration: Neurotoxins can interfere with the mitochondrial electron transport chain, leading to decreased ATP production and increased oxidative stress.[8]
-
Oxidative Stress: The metabolism of such compounds can generate reactive oxygen species (ROS), leading to cellular damage.[9]
-
Dopaminergic System Disruption: Some neurotoxins selectively target dopaminergic neurons, and their toxic effects can be mediated through interactions with dopamine transporters or by promoting the oxidation of dopamine into toxic quinones.[7]
Caption: Generalized proposed pathways for neurotoxicity of halogenated aromatic compounds.
Conclusion
1-Bromo-2,4,5-trichlorobenzene is a significant chemical intermediate with a range of applications. While its physical and chemical properties are reasonably well-defined, there are notable gaps in the publicly available data regarding its density, detailed spectroscopic characteristics, and specific toxicological mechanisms. Researchers and drug development professionals should exercise appropriate caution, verify material identity and purity, and consult comprehensive safety data sheets before use. Further investigation into its potential neurotoxicity is warranted to fully understand its biological implications.
References
- 1. 1-Bromo-2,3,5-trichlorobenzene | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. 1-Bromo-2,4,5-trichlorobenzene [oakwoodchemical.com]
- 4. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
- 6. scribd.com [scribd.com]
- 7. Lead (Pb) exposure induces dopaminergic neurotoxicity in Caenorhabditis elegans: Involvement of the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine neurotoxicity: inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]






